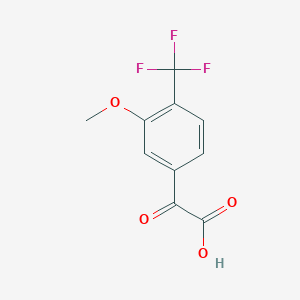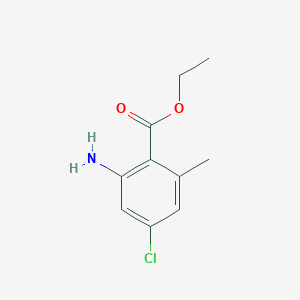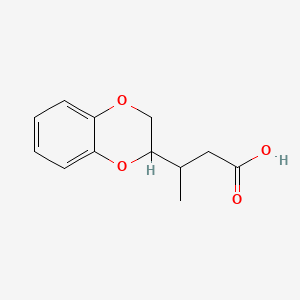![molecular formula C5H4BrF3N2O B13584161 [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring, along with a methanol group. These structural features confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a trifluoromethylated reagent in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the imidazole ring, resulting in the formation of debrominated or hydrogenated products.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.
Reduction: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its imidazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the formulation of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds:
[5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole]: This compound shares the trifluoromethyl and bromine substituents but has a different heterocyclic core, which can result in different chemical and biological properties.
[2-bromo-5-(trifluoromethyl)phenyl]methanol: Similar in having bromine and trifluoromethyl groups, but with a phenyl ring instead of an imidazole ring, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and trifluoromethyl groups on the imidazole ring of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol imparts unique electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding interactions, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C5H4BrF3N2O |
|---|---|
Peso molecular |
245.00 g/mol |
Nombre IUPAC |
[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H4BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1,12H,2H2 |
Clave InChI |
DIUWZPHVFVNXAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=N1)CO)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)


![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
